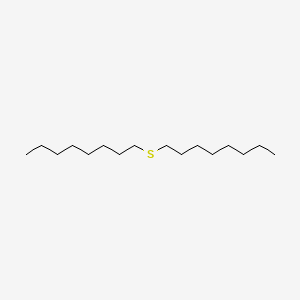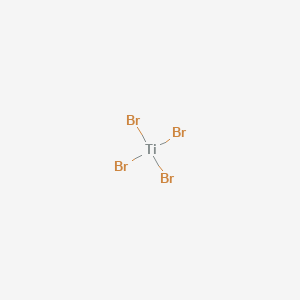
Dioctyl sulfide
Übersicht
Beschreibung
Dioctyl sulfide, also known as Octyl sulfide, is an organic compound with the chemical formula CH3(CH2)7S(CH2)7CH3 . It has a molecular weight of 258.51 .
Synthesis Analysis
The synthesis of organosulfur compounds like Dioctyl sulfide generally employs nucleophilic substitution reactions of thiolate anions formed from thiols and bases . A study describes the synthesis of organosulfur compounds by transition-metal catalysis using disulfides and sulfur, which are easier to handle and less odiferous than thiols .Molecular Structure Analysis
The linear formula of Dioctyl sulfide is CH3(CH2)7S(CH2)7CH3 . Its molecular weight is 258.51 .Chemical Reactions Analysis
The synthesis of organosulfur compounds like Dioctyl sulfide can be achieved by transition-metal catalysis using disulfides and sulfur . Rhodium complexes efficiently catalyze the cleavage of S-S bonds and transfer organothio groups to organic compounds, providing diverse organosulfur compounds .Physical And Chemical Properties Analysis
Dioctyl sulfide has a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 180°C/10 mmHg (lit.) and a density of 0.842 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen
Use in Physical Chemistry
- Field : Physical Chemistry
- Application : Dioctyl sodium sulfosuccinate is used as a model surfactant in solvent environments of differing polarity .
- Method : The self-assembly of dioctyl sodium sulfosuccinate in solvent environments is examined by means of dissipative particle dynamics (DPD) bead model parametrized against Hildebrand solubility parameters from atomistic molecular dynamics (MD) simulations .
- Results : The model predicts that in hydrophobic solvents (e.g., dodecane) the surfactant forms small reverse micellar aggregates, while in a solvent corresponding to water lamellar assembly takes place .
Use in Renewable Energy Applications
- Field : Renewable Energy Applications
- Application : Nanocrystals of metal sulfide materials, which can include Dioctyl sulfide, have attracted scientific research interest for renewable energy applications .
- Method : A variety of strategies such as structural tuning, composition control, doping, hybrid structures, heterostructures, defect control, temperature effects and porosity effects on metal sulfide nanocrystals are discussed .
- Results : These strategies are exploited to enhance performance and develop future energy materials .
Use as a Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : Dioctyl sulfide is employed as a pharmaceutical intermediate .
- Method : Not specified .
- Results : Not specified .
Use in Oil Spill Remediation
- Field : Environmental Science
- Application : Dioctyl Sodium Sulfosuccinate Salt (DOSS) is used in combination with Saponin, a phytogenic surfactant, to formulate dispersants used in dealing with large-scale oil spills .
- Method : The oil/water emulsion created with the binary DOSS-Saponin was very stable and recorded the least average droplet size compared with that of DOSS only and Saponin only. Lower surface and interfacial tension values were also obtained from the DOSS-Saponin binary formulation .
Use in Detergent and Wetting Agents
- Field : Industrial Chemistry
- Application : Dioctyl sodium sulfosuccinate is used as a surfactant in the formulation of detergents and wetting agents .
- Method : The self-assembly of dioctyl sodium sulfosuccinate in solvent environments is examined by means of dissipative particle dynamics .
- Results : The model predicts that in hydrophobic solvents the surfactant forms small reverse micellar aggregates, while in a solvent corresponding to water lamellar assembly takes place .
Use in Nanoparticle Synthesis
- Field : Nanotechnology
- Application : Dioctyl sodium sulfosuccinate is used in nanoparticle synthesis .
- Method : The self-assembly of dioctyl sodium sulfosuccinate in solvent environments is examined by means of dissipative particle dynamics .
- Results : The model predicts that in hydrophobic solvents the surfactant forms small reverse micellar aggregates, while in a solvent corresponding to water lamellar assembly takes place .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-octylsulfanyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRGHGHQYWXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062594 | |
| Record name | Octane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |
| Record name | Di-n-octyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dioctyl sulfide | |
CAS RN |
2690-08-6 | |
| Record name | Dioctyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2690-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002690086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWB0X6Z9EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















